molecular formula C16H12ClNO7 B3498947 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate

2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate

Cat. No.: B3498947
M. Wt: 365.72 g/mol
InChI Key: MFHFLUYZYSHXRR-UHFFFAOYSA-N
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Description

2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate is an organic compound with a complex structure, featuring both ester and nitro functional groups

Properties

IUPAC Name

methyl 4-(2-chloro-4-nitrobenzoyl)oxy-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO7/c1-23-14-7-9(15(19)24-2)3-6-13(14)25-16(20)11-5-4-10(18(21)22)8-12(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHFLUYZYSHXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the two primary reactantsmethyl 4-hydroxy-3-methoxybenzoate and 2-chloro-4-nitrobenzoyl chloride.

    Esterification: Methyl 4-hydroxy-3-methoxybenzoate is esterified using methanol and a suitable acid catalyst to form methyl 4-methoxycarbonyl-3-methoxybenzoate.

    Acylation: The esterified product is then reacted with 2-chloro-4-nitrobenzoyl chloride in the presence of a base such as potassium carbonate in a solvent like dichloromethane. The reaction is typically carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate can undergo several types of chemical reactions:

    Substitution Reactions: The nitro group can be substituted by nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-aminobenzoate.

    Hydrolysis: Formation of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoic acid.

Scientific Research Applications

2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of new materials with specific properties, such as polymers or coatings.

    Pharmaceutical Research: Investigated for its potential biological activity and as a precursor for drug development.

    Chemical Biology: Used in studies to understand the interactions between small molecules and biological systems.

Mechanism of Action

The mechanism of action of 2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, its activity would depend on its interaction with molecular targets such as enzymes or receptors, potentially involving pathways related to its functional groups (e.g., nitro group reduction).

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3-methoxybenzoate: A precursor in the synthesis of the target compound.

    2-chloro-4-nitrobenzoic acid: Shares the nitro and chloro functional groups but lacks the ester linkage.

    4-nitrophenyl 2-chloro-4-nitrobenzoate: Similar structure but with different substituents on the phenyl ring.

Uniqueness

2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both ester and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate
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2-methoxy-4-(methoxycarbonyl)phenyl 2-chloro-4-nitrobenzoate

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